molecular formula C26H22F3N3O2S2 B12025978 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12025978
M. Wt: 529.6 g/mol
InChI Key: YPKMAGRWGAYAHF-UHFFFAOYSA-N
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Description

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothieno[2,3-d]pyrimidine core This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine

    Cyclization Reaction: The initial step involves the cyclization of a thiophene derivative with an amine under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of reaction conditions for the substitution reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the benzothieno[2,3-d]pyrimidine core is of interest due to its potential biological activity. This compound could be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, compounds with similar structures have shown potential as therapeutic agents. This compound could be investigated for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors. The benzothieno[2,3-d]pyrimidine core may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique candidate for various applications.

Properties

Molecular Formula

C26H22F3N3O2S2

Molecular Weight

529.6 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C26H22F3N3O2S2/c1-15-10-12-16(13-11-15)32-24(34)22-17-6-2-5-9-20(17)36-23(22)31-25(32)35-14-21(33)30-19-8-4-3-7-18(19)26(27,28)29/h3-4,7-8,10-13H,2,5-6,9,14H2,1H3,(H,30,33)

InChI Key

YPKMAGRWGAYAHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F)SC5=C3CCCC5

Origin of Product

United States

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